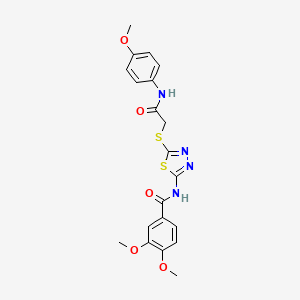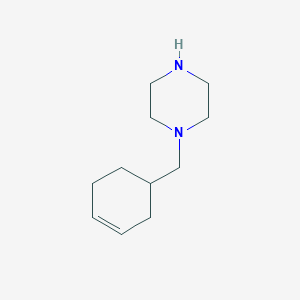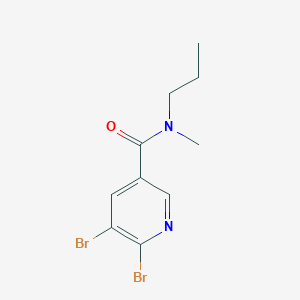
3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O5S2 and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide”:
Antioxidant Activity
This compound has shown significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. Research indicates that compounds with similar structures exhibit strong free radical scavenging activity, making them potential candidates for developing antioxidant therapies .
Antibacterial Applications
The compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. This makes it a promising candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern . Its effectiveness against a broad spectrum of bacteria highlights its potential in medical and pharmaceutical applications.
Antifungal Properties
In addition to antibacterial activity, this compound also exhibits antifungal properties. This is particularly important for treating fungal infections, which can be challenging to manage with existing medications. The compound’s ability to inhibit fungal growth suggests its potential use in antifungal drug development .
Anti-inflammatory Effects
Research has shown that compounds with similar structures possess anti-inflammatory properties. This compound could be explored for its potential to reduce inflammation, which is a common underlying factor in many chronic diseases, including arthritis and cardiovascular diseases .
Cancer Research
The compound’s structure suggests it may have potential in cancer research. Similar compounds have been studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). This makes it a candidate for further investigation in the development of anti-cancer therapies .
Neuroprotective Applications
Given its antioxidant and anti-inflammatory properties, this compound could also be explored for neuroprotective applications. Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are associated with oxidative stress and inflammation. Compounds that can mitigate these factors are of great interest in developing treatments for these conditions .
Drug Delivery Systems
The unique chemical structure of this compound allows for potential use in drug delivery systems. Its ability to interact with various biological molecules can be harnessed to improve the delivery and efficacy of therapeutic agents. This could lead to more targeted and efficient treatments .
Agricultural Applications
Beyond medical and pharmaceutical uses, this compound could also have applications in agriculture. Its antibacterial and antifungal properties make it a potential candidate for developing new pesticides or treatments for plant diseases, contributing to more sustainable agricultural practices .
These diverse applications highlight the compound’s potential in various fields of scientific research. Each application area offers unique opportunities for further exploration and development.
Synthesis, characterization, antioxidant, and antibacterial activities of new benzamide compounds
properties
IUPAC Name |
3,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-27-14-7-5-13(6-8-14)21-17(25)11-30-20-24-23-19(31-20)22-18(26)12-4-9-15(28-2)16(10-12)29-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMKJRKSYPBKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)



![3-(2,6-dichlorophenyl)-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666639.png)
![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)
![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)
